molecular formula C12H9ClN2OS B12727436 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-thienyl)- CAS No. 89660-06-0

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-thienyl)-

Cat. No.: B12727436
CAS No.: 89660-06-0
M. Wt: 264.73 g/mol
InChI Key: BLWVHRFHMJZEOT-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-thienyl)- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-thienyl)- typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include phosgene, triphosgene, and ureas. The reaction conditions often require precisely controlled or inert environments, high temperatures, and extended reaction times to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium acetate (Pd(OAc)2) can enhance the efficiency of the cyclocarbonylation process .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-thienyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-thienyl)- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tubulin polymerization, which is crucial for cell division and has implications in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzimidazolinone
  • 2-Benzimidazolol
  • 2-Benzimidazolone
  • 2 (3H)-Benzimidazolone
  • 1,3-Dihydro-2H-benzimidazol-2-one
  • 2-Hydroxybenzimidazole
  • N,N’- (1,2-Phenyleneurea)
  • o-Phenyleneurea
  • Urea, N,N’- (1,2-phenylene)-
  • Benzamidazole-2 (3H)-one
  • 2-Oxobenzimidazole
  • 2 (3H)-Oxobenzimidazole
  • 2-Hydroxy-1H-benzimidazole

Uniqueness

What sets 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(3-thienyl)- apart from similar compounds is its unique combination of a benzimidazole core with a thienyl group.

Properties

CAS No.

89660-06-0

Molecular Formula

C12H9ClN2OS

Molecular Weight

264.73 g/mol

IUPAC Name

5-chloro-1-methyl-3-thiophen-3-ylbenzimidazol-2-one

InChI

InChI=1S/C12H9ClN2OS/c1-14-10-3-2-8(13)6-11(10)15(12(14)16)9-4-5-17-7-9/h2-7H,1H3

InChI Key

BLWVHRFHMJZEOT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CSC=C3

Origin of Product

United States

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